Home > Products > Screening Compounds P16681 > Abeta/tau aggregation-IN-1
Abeta/tau aggregation-IN-1 -

Abeta/tau aggregation-IN-1

Catalog Number: EVT-8333605
CAS Number:
Molecular Formula: C25H21IN2O
Molecular Weight: 492.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Abeta/tau aggregation-IN-1 is a compound designed to inhibit the aggregation of amyloid-beta and tau proteins, which are implicated in neurodegenerative diseases such as Alzheimer's disease. The aggregation of these proteins leads to the formation of plaques and tangles in the brain, contributing to neuronal dysfunction and cell death. The development of dual inhibitors like Abeta/tau aggregation-IN-1 aims to address both pathways involved in the pathogenesis of Alzheimer's disease.

Source

The compound has been studied in various research articles focusing on its effectiveness and mechanism of action. Notably, studies have utilized in silico methods for drug design, molecular docking analyses, and in vitro assays to evaluate its inhibitory properties against amyloid-beta and tau aggregation .

Classification

Abeta/tau aggregation-IN-1 can be classified as a dual inhibitor targeting both amyloid-beta and tau protein aggregates. Its classification is significant as it represents a novel approach in therapeutic strategies for Alzheimer's disease, moving beyond single-target inhibitors to address the multifactorial nature of the disease .

Synthesis Analysis

Methods

The synthesis of Abeta/tau aggregation-IN-1 involves several chemical reactions that can be optimized for yield and purity. Common methods include:

  • Solid-phase synthesis: This method allows for the sequential addition of amino acids or other building blocks on a solid support, facilitating easier purification.
  • Solution-phase synthesis: This approach involves traditional organic reactions in solution, which can be more flexible but may require more extensive purification steps.

Technical Details

The synthesis typically requires careful control of reaction conditions such as temperature, pH, and time to ensure high yields of the desired compound. Characterization techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound .

Molecular Structure Analysis

Structure

Abeta/tau aggregation-IN-1 is characterized by its specific molecular structure that allows for effective binding to both amyloid-beta and tau proteins. The exact structure may vary based on synthetic modifications but generally includes functional groups that enhance its binding affinity.

Data

Molecular docking studies have shown that Abeta/tau aggregation-IN-1 exhibits favorable binding energies with amyloid-beta and tau proteins, indicating strong interactions that may prevent aggregation. Binding energies typically range from -4.6 to -6.0 kcal/mol for amyloid-beta and -4.9 to -5.6 kcal/mol for tau .

Chemical Reactions Analysis

Reactions

The primary chemical reactions involved in the functionality of Abeta/tau aggregation-IN-1 include:

  • Hydrogen bonding: Interactions between functional groups on the compound and the target proteins.
  • Hydrophobic interactions: Non-polar regions of the compound interacting with hydrophobic pockets on amyloid-beta and tau proteins.

Technical Details

Understanding these reactions is crucial for optimizing the compound's efficacy. Kinetic studies indicate that Abeta/tau aggregation-IN-1 can inhibit aggregation at multiple stages, showcasing its potential as a therapeutic agent .

Mechanism of Action

Process

Abeta/tau aggregation-IN-1 functions by binding to specific sites on amyloid-beta and tau proteins, thereby stabilizing monomeric forms and preventing their aggregation into toxic oligomers or fibrils. This dual-target mechanism is essential for mitigating the pathological effects associated with Alzheimer's disease.

Data

Experimental data suggest that compounds similar to Abeta/tau aggregation-IN-1 can achieve over 50% inhibition of both amyloid-beta and tau aggregations at concentrations around 10 μM, highlighting their potential therapeutic efficacy .

Physical and Chemical Properties Analysis

Physical Properties

Abeta/tau aggregation-IN-1 typically exhibits:

  • Solubility: Varies depending on its chemical structure; often designed for good solubility in physiological conditions.
  • Stability: Stability under physiological conditions is critical for therapeutic use; studies often assess degradation rates.

Chemical Properties

The chemical properties include:

  • pKa values: Important for understanding ionization at physiological pH.
  • LogP: A measure of lipophilicity that influences blood-brain barrier permeability.

Relevant data from studies indicate optimal properties for effective central nervous system penetration .

Applications

Scientific Uses

Abeta/tau aggregation-IN-1 has significant implications in scientific research, particularly in:

  • Drug development: As a lead compound for further optimization against Alzheimer's disease.
  • Biochemical assays: Utilized in assays measuring amyloid-beta and tau protein interactions.
  • Preclinical studies: Evaluated in animal models to assess therapeutic efficacy and safety profiles.

The ongoing research into compounds like Abeta/tau aggregation-IN-1 reflects a promising avenue for developing effective treatments for neurodegenerative diseases .

Introduction to Dual-Target Therapeutics in Alzheimer’s Disease

Pathophysiological Rationale for Simultaneous Aβ and Tau Targeting

Synergistic Toxicity Mechanisms

Aβ and tau exhibit bidirectional cross-amplification of neurotoxicity. Soluble Aβ oligomers activate glycogen synthase kinase-3β (GSK-3β) and cyclin-dependent kinase 5 (CDK5), inducing hyperphosphorylation of tau at critical residues (Ser202, Thr231, Ser396) [2] [9]. Phosphorylated tau detaches from microtubules, undergoes misfolding, and forms neurotoxic oligomers that impair mitochondrial function and synaptic plasticity [1] [2]. Concurrently, Aβ aggregates accelerate tau propagation along neural networks via extracellular vesicle release and tunneling nanotubes [5] . This synergy establishes a self-reinforcing cycle: Aβ potentiates tau pathology, while phosphorylated tau mediates Aβ-induced neuronal damage [1] [6].

Table 1: Key Aβ Domains and Tau Motifs Involved in Aggregation

ProteinAggregation DomainsStructural Role
Aβ4217LVF19 (hydrophobic core)Initiates oligomerization via intermolecular interactions
Aβ4232IGL34 (C-terminal)Competes with 17LVF19 for binding to 41IA42 domain
Aβ4241IA42 (extreme C-terminal)Enhances hydrophobicity and fibrillogenicity
TauPHF6 (VQIVYK, residues 306-311)Forms β-sheet cores in paired helical filaments
TauHexapeptide motifs (R2/R3 repeats)Mediates β-sheet stacking and filament nucleation

Strain-Specific Aggregation Dynamics

Cryo-electron microscopy reveals that Aβ42 aggregates faster than Aβ40 due to heightened hydrophobicity from isoleucine-41 and alanine-42 residues [1] . Tau isoforms with four microtubule-binding repeats (4R-tau) demonstrate greater aggregation propensity than 3R variants, particularly when phosphorylated at proline-rich domains [5] [9]. Both proteins adopt cross-β-sheet conformations during fibrillation, enabling dual inhibitors to target shared structural epitopes through hydrophobic interactions and hydrogen bonding [6] .

Table 2: Kinases Linking Aβ to Tau Phosphorylation

KinasePhosphorylation SitesActivation Mechanism
GSK-3βSer199, Ser202, Thr231, Ser396Aβ oligomers activate via α2A adrenergic receptors
CDK5Ser202, Thr231, Ser235Aβ-induced calpain cleavage of p35 to p25
MAPKThr181, Ser202, Ser404Aβ-triggered oxidative stress activates ERK/p38 pathways

Spatiotemporal Co-Pathology

Neuroimaging studies confirm that Aβ deposition precedes tau spreading by decades. At amyloid burdens >40 centiloids, tau pathology extends from the rhinal cortex to neocortical regions via long-range neural connections [1] [5]. This progression correlates with cognitive decline more robustly than either pathology alone. Dual modulators like BEY-2153 (NCT04476303) and AS-701 exploit this interdependence by inhibiting both Aβ fibrillization and tau phosphorylation [1] .

Limitations of Single-Target Approaches in Neurodegenerative Disease Modulation

Compensatory Pathway Activation

Monotherapies against Aβ or tau fail to disrupt their synergistic crosstalk. For example:

  • Amyloid-selective antibodies (e.g., aducanumab) reduce plaques but do not halt tau-mediated neurodegeneration in symptomatic patients [9].
  • Tau kinase inhibitors (e.g., tideglusib) attenuate phosphorylation but show negligible cognitive benefits in phase IIb trials due to persistent Aβ toxicity [9].This is attributed to dynamic equilibria between soluble and aggregated species; Aβ clearance alone permits ongoing tau seeding by residual oligomers [6] .

Temporal Constraints in Therapeutic Efficacy

Single-target agents demonstrate limited efficacy windows:

  • Preclinical AD: Amyloid reduction delays tau onset but requires administration decades before symptoms .
  • Symptomatic AD: Tau-focused compounds (e.g., anti-tau vaccines) improve neuronal function but cannot reverse existing Aβ-driven synapse loss [5] [9].Clinical data indicate that Aβ burden >60 centiloids renders amyloid-only therapies ineffective, as tau pathology becomes self-propagating [1] .

Table 3: Clinical Outcomes of Single vs. Dual Targeting

Therapeutic ClassRepresentative AgentPrimary Endpoint OutcomeLimitation
Aβ monoclonal antibodyAducanumabReduced amyloid PET; no cognitive benefit in mild ADTau pathology progression unaltered
GSK-3β inhibitorTideglusibSafe but no significant ADAS-Cog improvementCompensatory kinase activation
Dual Aβ/tau inhibitorBEY-2153 (Phase I)Reduced p-tau/Aβ oligomers in CSFOngoing trials
Dual oligomer modulatorAS-701Promotes degradation of Aβ/tau aggregatesPreclinical data only

Molecular Compensation and Dynamic Equilibria

Aβ and tau exist in metastable equilibria between monomers, oligomers, and fibrils. BACE inhibitors reduce Aβ monomers but amplify the relative abundance of neurotoxic Aβ42 oligomers [1] . Similarly, tau aggregation inhibitors (e.g., methylthioninium) reduce fibrils but increase soluble phosphorylated tau species in cerebrospinal fluid [6] [9]. Dual modulators like rhynchophylline from Uncaria rhynchophylla concurrently inhibit Aβ/tau oligomerization and disaggregate existing fibrils, circumventing compensatory shifts [7].

Properties

Product Name

Abeta/tau aggregation-IN-1

IUPAC Name

(2E)-9-amino-10-methyl-2-(naphthalen-1-ylmethylidene)-3,4-dihydroacridin-10-ium-1-one;iodide

Molecular Formula

C25H21IN2O

Molecular Weight

492.4 g/mol

InChI

InChI=1S/C25H20N2O.HI/c1-27-21-12-5-4-11-20(21)24(26)23-22(27)14-13-18(25(23)28)15-17-9-6-8-16-7-2-3-10-19(16)17;/h2-12,15,26H,13-14H2,1H3;1H/b18-15+;

InChI Key

ZPWPPSSEAGEKIT-FLNCGGNMSA-N

SMILES

C[N+]1=C2CCC(=CC3=CC=CC4=CC=CC=C43)C(=O)C2=C(C5=CC=CC=C51)N.[I-]

Canonical SMILES

C[N+]1=C2CCC(=CC3=CC=CC4=CC=CC=C43)C(=O)C2=C(C5=CC=CC=C51)N.[I-]

Isomeric SMILES

C[N+]1=C2CC/C(=C\C3=CC=CC4=CC=CC=C43)/C(=O)C2=C(C5=CC=CC=C51)N.[I-]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.